![molecular formula C10H7BrF3NO2 B2613453 8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one CAS No. 2149597-02-2](/img/structure/B2613453.png)
8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one is a quinoline-based molecule with numerous potential applications in various fields of research and industry. It has a molecular weight of 310.07 .
Molecular Structure Analysis
The molecular formula of this compound is C10H7BrF3NO2 . The InChI code is 1S/C10H7BrF3NO2/c11-7-4-6(17-10(12,13)14)3-5-1-2-8(16)15-9(5)7/h3-4H,1-2H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 286.9±35.0 °C and a predicted density of 1.684±0.06 g/cm3 . It is recommended to be stored at 2-8°C .Scientific Research Applications
Synthesis and Characterization
8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, a derivative of quinoline, is involved in various synthesis processes and chemical reactions. Ökten (2019) discusses the Suzuki–Miyaura cross-coupling of substituted phenyl quinolines, including compounds similar to 8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, to yield various aryl- and diaryl-tetrahydroquinolines and quinolines characterized by NMR, IR spectroscopy, and elemental analysis (Ökten, 2019). Similarly, Ukrainets et al. (2008) discuss the tautomerism of quinolinone derivatives in different solvents, emphasizing the structural adaptability of these compounds (Ukrainets, Bereznyakova, & Turov, 2008).
Chemical Properties and Reactions
The chemical reactivity of quinolinone derivatives is explored through various synthetic routes. Li, Li, and Gao (2016) describe the synthesis of N-substituted pyrrolo[3,4-b]quinolin-1-ones through a one-pot reaction, suggesting a versatile method for generating quinoline-based isoindolin-1-ones (Li, Li, & Gao, 2016). The work by Holla et al. (2006) further underlines the potential of quinolinone derivatives in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, indicating the compound's utility in creating complex molecular structures with potential biological activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Applications in Material Science
In material science, Tan and Song (2010) synthesized novel ligands, including derivatives similar to 8-Bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one, and their corresponding platinum complexes. These complexes exhibit unique inverse sandwich structures, indicating potential applications in catalysis or material science (Tan & Song, 2010).
Safety And Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
8-bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO2/c11-7-4-6(17-10(12,13)14)3-5-1-2-8(16)15-9(5)7/h3-4H,1-2H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUJILGISMWJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one |
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